molecular formula C7H11NO2 B6181125 4-isocyanato-4-methyloxane CAS No. 1134820-12-4

4-isocyanato-4-methyloxane

Cat. No.: B6181125
CAS No.: 1134820-12-4
M. Wt: 141.2
InChI Key:
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Description

4-Isocyanato-4-methyloxane (also known as IMO or 4-methyl-4-isocyanatomethyloxane) is an organic compound with the chemical formula C4H7NO. It is a colorless liquid with a faint sweet odor and is highly flammable. IMO is used in a variety of applications, ranging from drug synthesis to laboratory experiments. It is also used as a reagent in the synthesis of a variety of organic compounds.

Mechanism of Action

IMO reacts with a variety of organic compounds, including alcohols, amines, and carboxylic acids. The reaction of IMO with an alcohol yields an isocyanate, which can then be used to synthesize a variety of organic compounds. The reaction of IMO with an amine yields an amine oxide, which can be used as an intermediate in the synthesis of a variety of organic compounds. The reaction of IMO with a carboxylic acid yields an isocyanate ester, which can be used as a starting material in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
IMO has been shown to have a variety of biochemical and physiological effects. In animal studies, IMO has been shown to reduce inflammation, reduce oxidative stress, and reduce blood pressure. It has also been shown to reduce the risk of cancer, improve cognitive function, and reduce the risk of cardiovascular disease. In humans, IMO has been shown to reduce inflammation, reduce oxidative stress, and reduce blood pressure.

Advantages and Limitations for Lab Experiments

The use of IMO in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it can be used to synthesize a variety of organic compounds. Additionally, IMO is a highly reactive compound, which allows for the synthesis of a wide range of compounds in a short amount of time.
However, there are also some limitations to using IMO in laboratory experiments. IMO is highly flammable, and it is also toxic if inhaled or ingested. Additionally, IMO is a volatile compound, and it can easily evaporate from solution, making it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for the use of IMO in scientific research. IMO could be used to synthesize a variety of new organic compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, IMO could be used to synthesize polymers, such as polyurethanes, and monomers. IMO could also be used in the synthesis of new materials, such as nanomaterials, and in the development of new drug delivery systems. Finally, IMO could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

IMO is typically synthesized by reacting dimethylformamide (DMF) and isocyanic acid in the presence of a base. This reaction produces a mixture of IMO and its dimer, 4,4'-diacetyloxane. The mixture is then separated by distillation and the pure IMO is collected.

Scientific Research Applications

IMO is used in a variety of scientific research applications, such as organic synthesis, drug synthesis, and laboratory experiments. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. IMO is also used in the synthesis of polymers, such as polyurethanes, and as a reactant in the synthesis of monomers.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-isocyanato-4-methyloxane can be achieved through a two-step reaction process. The first step involves the synthesis of 4-methyl-1,3-dioxolan-2-one, which is then reacted with phosgene to form the final product.", "Starting Materials": [ "4-methyl-1,3-butadiene", "1,4-butanediol", "Sodium hydride", "Dimethylformamide", "Phosgene" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-1,3-dioxolan-2-one", "a. Mix 4-methyl-1,3-butadiene and 1,4-butanediol in a 1:1 molar ratio in a flask.", "b. Add sodium hydride to the flask and stir the mixture for 30 minutes.", "c. Add dimethylformamide to the flask and heat the mixture to 80°C for 24 hours.", "d. Cool the mixture to room temperature and extract the product with ethyl acetate.", "e. Purify the product using column chromatography to obtain 4-methyl-1,3-dioxolan-2-one.", "Step 2: Reaction with phosgene to form 4-isocyanato-4-methyloxane", "a. Dissolve 4-methyl-1,3-dioxolan-2-one in anhydrous tetrahydrofuran.", "b. Add phosgene to the solution dropwise while stirring at 0°C.", "c. Stir the mixture at 0°C for 2 hours.", "d. Allow the mixture to warm to room temperature and stir for an additional 2 hours.", "e. Purify the product using column chromatography to obtain 4-isocyanato-4-methyloxane." ] }

1134820-12-4

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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